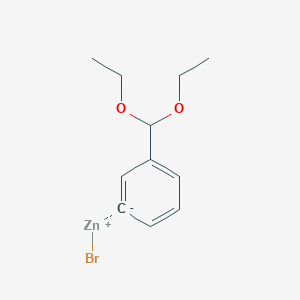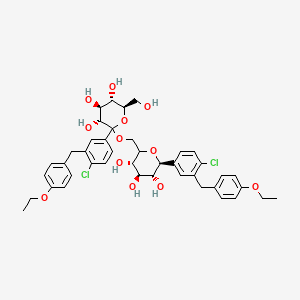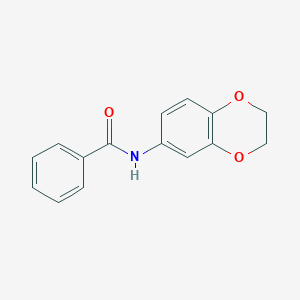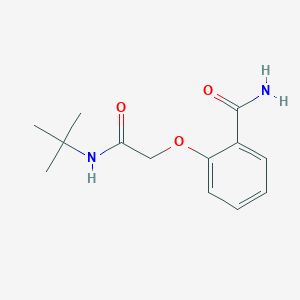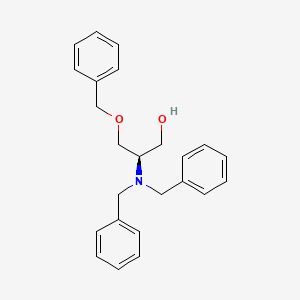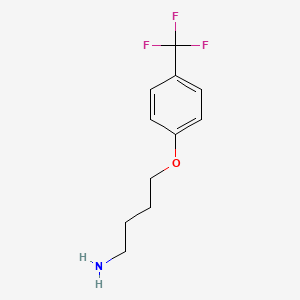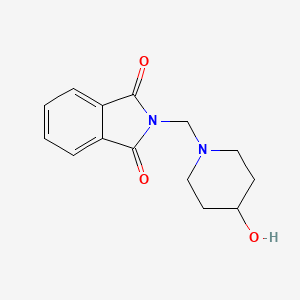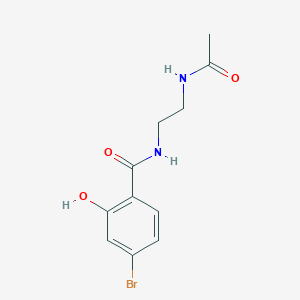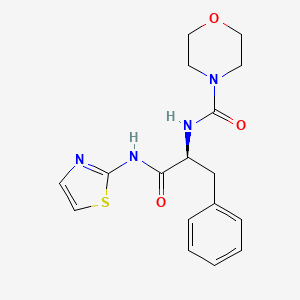
Nalpha-(morpholin-4-ylcarbonyl)-N-1,3-thiazol-2-yl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with an appropriate halide.
Coupling Reactions: The final step involves coupling the thiazole and morpholine derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Biological Studies: For studying interactions with biological targets such as enzymes or receptors.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole and morpholine rings could play a crucial role in binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)piperidine-4-carboxamide
- (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)pyrrolidine-4-carboxamide
Uniqueness
The presence of the morpholine ring in (S)-N-(1-Oxo-3-phenyl-1-(thiazol-2-ylamino)propan-2-yl)morpholine-4-carboxamide may confer unique properties such as increased solubility and specific binding interactions compared to similar compounds with different ring structures.
Propriétés
Formule moléculaire |
C17H20N4O3S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-ylamino)propan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c22-15(20-16-18-6-11-25-16)14(12-13-4-2-1-3-5-13)19-17(23)21-7-9-24-10-8-21/h1-6,11,14H,7-10,12H2,(H,19,23)(H,18,20,22)/t14-/m0/s1 |
Clé InChI |
ZWSDXVVEVVZIEH-AWEZNQCLSA-N |
SMILES isomérique |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
SMILES canonique |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
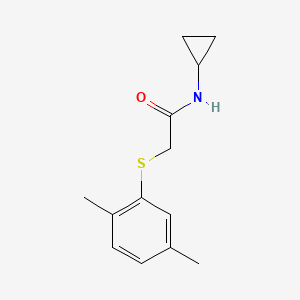
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
